molecular formula C11H13NO2 B13599561 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile

Katalognummer: B13599561
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: BEVORGFJRDIXIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile is a complex organic compound that features a furan ring substituted with a 2-methylcyclopropyl group and a hydroxypropanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile typically involves the formation of the furan ring followed by the introduction of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety. One common method involves the reaction of a furan derivative with a cyclopropyl-containing reagent under specific conditions to introduce the 2-methylcyclopropyl group. The hydroxypropanenitrile moiety can be introduced through a subsequent reaction involving a nitrile and a hydroxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and the hydroxypropanenitrile moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanenitrile

InChI

InChI=1S/C11H13NO2/c1-7-6-8(7)10-2-3-11(14-10)9(13)4-5-12/h2-3,7-9,13H,4,6H2,1H3

InChI-Schlüssel

BEVORGFJRDIXIJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC1C2=CC=C(O2)C(CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.